[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone
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Overview
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Incorporation of the Morpholinyl Group: The morpholinyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilized for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Shares the morpholinyl group but differs in the aromatic substitution.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic groups but has a different heterocyclic core.
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone lies in its specific combination of functional groups and the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
InChI Key |
IIHLTZNUXUHCEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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